![molecular formula C13H20ClNO B1441789 3-[(3,4-二甲基苯氧基)甲基]吡咯烷盐酸盐 CAS No. 1219980-95-6](/img/structure/B1441789.png)
3-[(3,4-二甲基苯氧基)甲基]吡咯烷盐酸盐
描述
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride (3-DMPH) is an organic compound with a molecular formula of C11H19ClNO2. It is a derivative of pyrrolidine, a five-membered cyclic amine. 3-DMPH is an important research tool in the field of synthetic organic chemistry, as it is used in a variety of syntheses of pharmaceuticals, agrochemicals, and other biologically active compounds.
科学研究应用
Drug Discovery and Development
The pyrrolidine ring, a core component of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride , is widely utilized in medicinal chemistry. It serves as a versatile scaffold for creating novel biologically active compounds. Due to its sp3 hybridization, it allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules . This compound can be used to synthesize a variety of drug candidates with diverse biological profiles, particularly due to the stereogenicity of carbons in the pyrrolidine ring .
Antibacterial Agents
Research has shown that derivatives of the pyrrolidine ring exhibit antibacterial activity. The structure-activity relationship (SAR) studies indicate that variations in the N′-substituents and 4′-phenyl substituents of the pyrrolidine derivatives can lead to different levels of antibacterial efficacy . This suggests that 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride could be a precursor in developing new antibacterial agents with optimized activity.
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring makes it an important component in the stereoselective synthesis of pharmaceuticals. Different stereoisomers of pyrrolidine-containing compounds can bind to enantioselective proteins in distinct ways, leading to varied biological effects. This characteristic is crucial for designing drugs with specific desired activities .
Pharmacophore Modeling
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride: can be used in pharmacophore modeling due to its three-dimensional structure. The non-planarity of the pyrrolidine ring, a phenomenon known as “pseudorotation,” increases the three-dimensional coverage of the molecule, which is beneficial in the design of new drug candidates .
ADME/Tox Optimization
The introduction of heteroatomic fragments like pyrrolidine into drug molecules is a strategic choice to modify physicochemical parameters and achieve optimal ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) results for drug candidates. This compound could be instrumental in fine-tuning these properties for better drug design .
Synthetic Strategies
The pyrrolidine ring in 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride offers two main synthetic strategies: ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. These strategies are essential for the synthesis of complex molecules and can lead to the discovery of new therapeutic agents .
属性
IUPAC Name |
3-[(3,4-dimethylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-3-4-13(7-11(10)2)15-9-12-5-6-14-8-12;/h3-4,7,12,14H,5-6,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYICMFZRETZKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2CCNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441706.png)
![3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1441712.png)
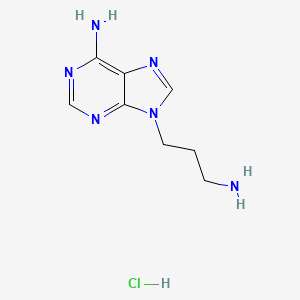


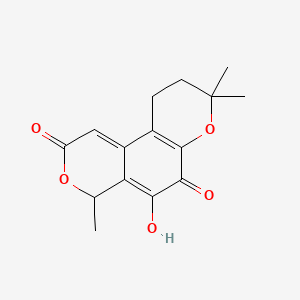
![2,7-Diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B1441719.png)
![3,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1441720.png)
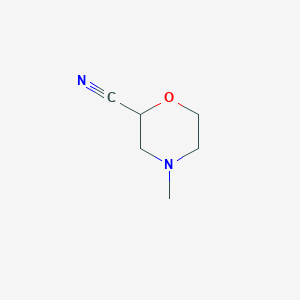
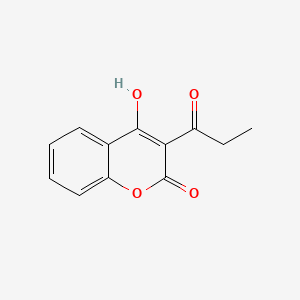
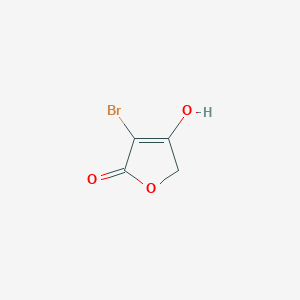


![(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine](/img/structure/B1441729.png)